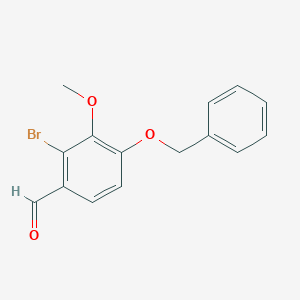![molecular formula C29H25NO3 B14248810 N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine CAS No. 339058-16-1](/img/structure/B14248810.png)
N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine is a chemical compound known for its unique structure and properties It consists of a pyrene moiety attached to a butanoyl chain, which is further linked to a D-phenylalanine residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine typically involves the following steps:
Preparation of 4-(1-Pyrenyl)butanoyl chloride: This intermediate is synthesized by reacting 4-(1-pyrenyl)butanol with thionyl chloride under reflux conditions.
Coupling with D-phenylalanine: The 4-(1-pyrenyl)butanoyl chloride is then reacted with D-phenylalanine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized using strong oxidizing agents.
Reduction: The carbonyl group in the butanoyl chain can be reduced to an alcohol.
Substitution: The phenylalanine residue can participate in substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyrene derivatives with oxidized functional groups.
Reduction: N-[4-(Pyren-1-yl)butanol]-D-phenylalanine.
Substitution: Various substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine has several applications in scientific research:
Fluorescence Labeling: The pyrene moiety exhibits strong fluorescence, making it useful for labeling biomolecules for imaging studies.
Biomolecular Imaging: It can be used in fluorescence microscopy to visualize cellular components and processes.
Drug Delivery Systems: The compound can be incorporated into drug delivery systems to track the distribution and release of therapeutic agents.
Wirkmechanismus
The mechanism of action of N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the phenylalanine residue can interact with proteins, potentially altering their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine is unique due to its combination of a fluorescent pyrene moiety and a biologically active phenylalanine residue. This dual functionality allows it to be used in both chemical and biological applications, making it a versatile compound for research purposes.
Eigenschaften
CAS-Nummer |
339058-16-1 |
|---|---|
Molekularformel |
C29H25NO3 |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
(2R)-3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoic acid |
InChI |
InChI=1S/C29H25NO3/c31-26(30-25(29(32)33)18-19-6-2-1-3-7-19)11-5-8-20-12-13-23-15-14-21-9-4-10-22-16-17-24(20)28(23)27(21)22/h1-4,6-7,9-10,12-17,25H,5,8,11,18H2,(H,30,31)(H,32,33)/t25-/m1/s1 |
InChI-Schlüssel |
DPTMGBIKSPWCNS-RUZDIDTESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


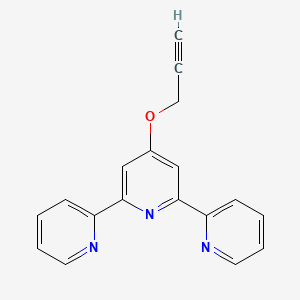
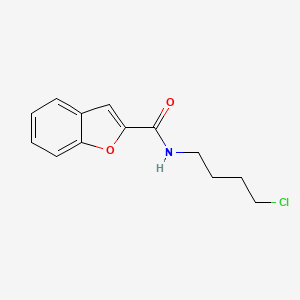
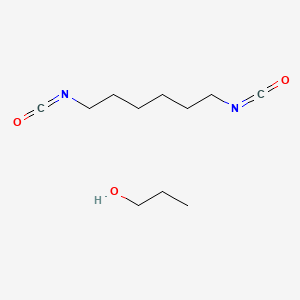
![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)
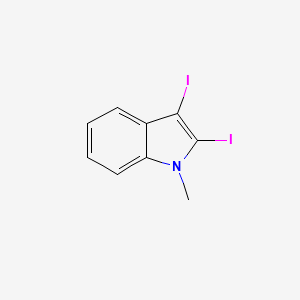
![({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane](/img/structure/B14248750.png)
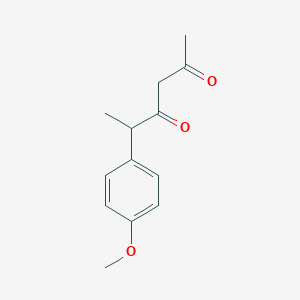
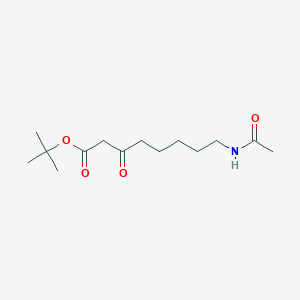
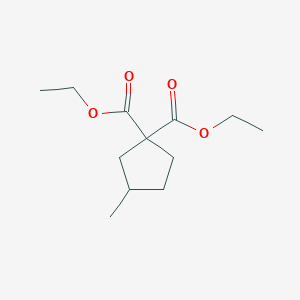

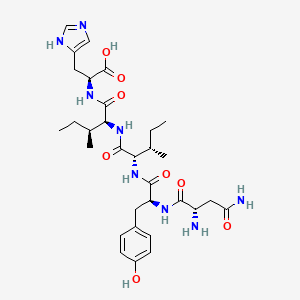
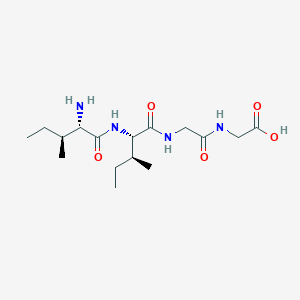
![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)
